molecular formula C7H9FN2 B13590880 (1r)-1-(6-Fluoropyridin-3-yl)ethan-1-amine

(1r)-1-(6-Fluoropyridin-3-yl)ethan-1-amine

Cat. No.: B13590880
M. Wt: 140.16 g/mol
InChI Key: JBTAFZSFQDNIMT-RXMQYKEDSA-N
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Description

(1r)-1-(6-Fluoropyridin-3-yl)ethan-1-amine is an organic compound that features a fluorinated pyridine ring attached to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-1-(6-Fluoropyridin-3-yl)ethan-1-amine typically involves the following steps:

    Fluorination of Pyridine: The starting material, pyridine, undergoes selective fluorination at the 6-position using a fluorinating agent such as Selectfluor.

    Formation of Ethanamine Moiety: The fluorinated pyridine is then subjected to a reductive amination reaction with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

(1r)-1-(6-Fluoropyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds.

Scientific Research Applications

(1r)-1-(6-Fluoropyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (1r)-1-(6-Fluoropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring can enhance binding affinity and selectivity, influencing the compound’s biological activity. The ethanamine moiety may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (1r)-1-(6-Chloropyridin-3-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    (1r)-1-(6-Bromopyridin-3-yl)ethan-1-amine: Similar structure but with a bromine atom instead of fluorine.

    (1r)-1-(6-Methylpyridin-3-yl)ethan-1-amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (1r)-1-(6-Fluoropyridin-3-yl)ethan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. These properties can enhance the compound’s performance in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(1R)-1-(6-fluoropyridin-3-yl)ethanamine

InChI

InChI=1S/C7H9FN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m1/s1

InChI Key

JBTAFZSFQDNIMT-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CN=C(C=C1)F)N

Canonical SMILES

CC(C1=CN=C(C=C1)F)N

Origin of Product

United States

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